(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the use of chiral auxiliaries to ensure the correct stereochemistry of the final product . The reaction conditions often involve the use of lithium aluminium hydride (LiAlH4) for reduction processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions, such as those involving LiAlH4, can be used to modify the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction typically results in alcohols or other reduced forms of the compound.
Scientific Research Applications
(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a drug or drug intermediate.
Industry: It can be used in the development of new materials, such as polymers with specific properties.
Mechanism of Action
The mechanism by which (2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane-1,6-diol: Another spirocyclic compound with similar structural features.
5-azoniaspiro[4.4]nonane: Used in the study of anion exchange membranes.
Uniqueness
(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane is unique due to its specific stereochemistry and the presence of the but-3-en-1-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
920324-20-5 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2R,5S)-2-but-3-enyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H18O2/c1-2-3-5-10-6-8-11(13-10)7-4-9-12-11/h2,10H,1,3-9H2/t10-,11+/m1/s1 |
InChI Key |
RSDHUZXFIDRLHR-MNOVXSKESA-N |
Isomeric SMILES |
C=CCC[C@@H]1CC[C@@]2(O1)CCCO2 |
Canonical SMILES |
C=CCCC1CCC2(O1)CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.